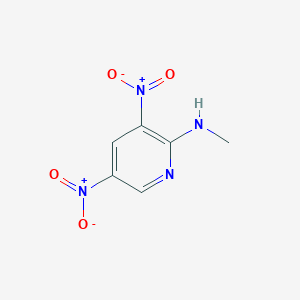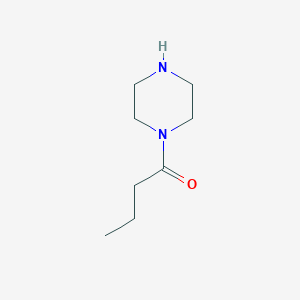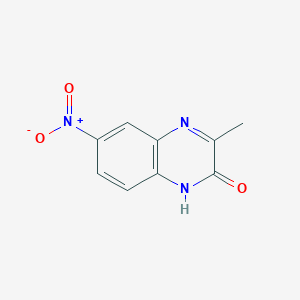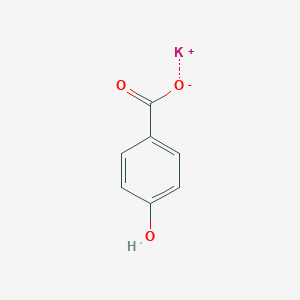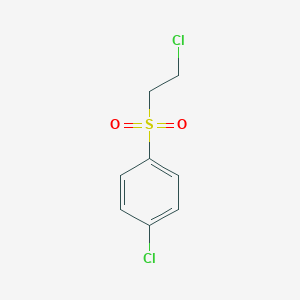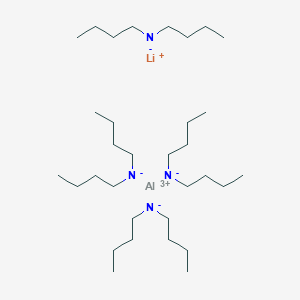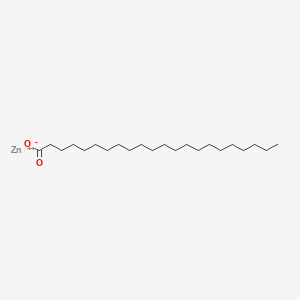
Docosanoic acid, zinc salt, basic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, zinc salt, basic, also known as behenic acid zinc salt, is a chemical compound that is widely used in scientific research. It is a white, odorless powder that is soluble in water and other polar solvents. This compound has been found to have various biochemical and physiological effects, making it a useful tool for researchers in many fields.
Wirkmechanismus
The exact mechanism of action of Docosanoic acid, zinc salt, basic acid zinc salt is not fully understood. However, it is believed that the compound works by disrupting the cell membranes of microorganisms, leading to their death. It may also work by modulating the immune system or by interacting with other cellular components.
Biochemical and Physiological Effects:
Behenic acid zinc salt has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. It has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory conditions. Additionally, Docosanoic acid, zinc salt, basic acid zinc salt has been found to have moisturizing and conditioning effects on the skin and hair.
Vorteile Und Einschränkungen Für Laborexperimente
Behenic acid zinc salt has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use. Behenic acid zinc salt may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions of the experiment. Additionally, the compound may interact with other chemicals in the experiment, leading to unexpected results.
Zukünftige Richtungen
There are several potential future directions for research on Docosanoic acid, zinc salt, basic acid zinc salt. One area of interest is its potential use in the development of new antimicrobial agents. Another area of interest is its potential use in the development of new skin and hair care products. Additionally, further research is needed to fully understand the mechanism of action of Docosanoic acid, zinc salt, basic acid zinc salt and its effects on the immune system.
Wissenschaftliche Forschungsanwendungen
Behenic acid zinc salt has been used in many scientific research applications. It has been found to have antimicrobial properties, making it useful in studies of bacterial and fungal infections. It has also been used in studies of skin and hair care products, as it has been found to have moisturizing and conditioning properties. Additionally, Docosanoic acid, zinc salt, basic acid zinc salt has been used in studies of the immune system, as it has been found to have immunomodulatory effects.
Eigenschaften
CAS-Nummer |
16529-65-0 |
|---|---|
Molekularformel |
C22H43O2Zn+ |
Molekulargewicht |
405 g/mol |
IUPAC-Name |
zinc;docosanoate |
InChI |
InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
InChI-Schlüssel |
IJQXGKBNDNQWAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
93028-34-3 16529-65-0 |
Verwandte CAS-Nummern |
112-85-6 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


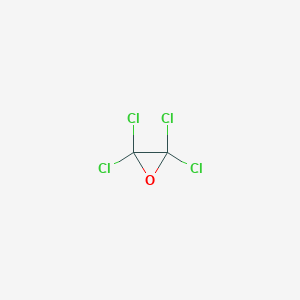
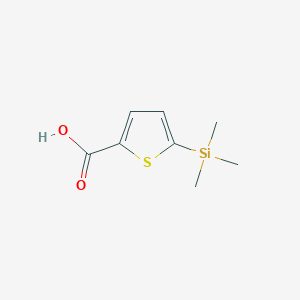
![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
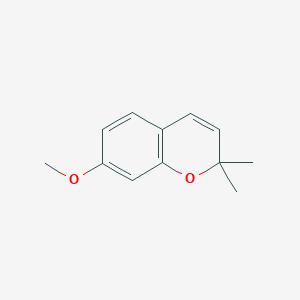
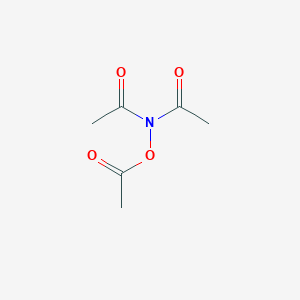

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
